molecular formula C12H13N3O3 B12222483 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide

2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B12222483
M. Wt: 247.25 g/mol
InChI Key: MGIFJVPKPKIFQR-UHFFFAOYSA-N
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Description

2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide is a chemical compound with a complex structure that includes an imidazolidinone ring and a substituted acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylamine with 2,5-dioxoimidazolidine-4-acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imidazolidinone ring to a more reduced form.

    Substitution: The acetamide group can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-2,5-dioxoimidazolidin-4-yl)acetic acid
  • 2-(4-methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid

Uniqueness

2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both an imidazolidinone ring and an acetamide group

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C12H13N3O3/c1-7-2-4-8(5-3-7)13-10(16)6-9-11(17)15-12(18)14-9/h2-5,9H,6H2,1H3,(H,13,16)(H2,14,15,17,18)

InChI Key

MGIFJVPKPKIFQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)N2

Origin of Product

United States

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